Ethyl 2-formamidothiazol-4-acetate Ethyl 2-formamidothiazol-4-acetate
Brand Name: Vulcanchem
CAS No.: 64987-05-9
VCID: VC3703549
InChI: InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)
SMILES: CCOC(=O)CC1=CSC(=N1)NC=O
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

Ethyl 2-formamidothiazol-4-acetate

CAS No.: 64987-05-9

Cat. No.: VC3703549

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-formamidothiazol-4-acetate - 64987-05-9

Specification

CAS No. 64987-05-9
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
Standard InChI InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)
Standard InChI Key UAGSMUJDTUOTFP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC=O
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC=O

Introduction

Chemical Identity and Molecular Characteristics

Ethyl 2-formamidothiazol-4-acetate (CAS: 64987-05-9) is an organosulfur compound containing a thiazole ring with a formamido group at the 2-position and an acetate ethyl ester moiety at the 4-position. The compound is characterized by the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . Its EINECS (European Inventory of Existing Commercial Chemical Substances) number is 265-300-8, providing its unique identification within chemical regulatory frameworks .

The compound belongs to the broader class of thiazole derivatives, which feature prominently in pharmaceutical development due to their versatile biological activities and synthetic utility. The electron-rich thiazole heterocycle combined with the formamido and acetate functional groups creates a molecule with distinct chemical reactivity patterns that make it valuable as a synthetic building block.

Nomenclature and Alternative Designations

The compound is recognized under several synonymous names in chemical literature and databases:

SynonymReference
EFTA:ETHYL 2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETATE
EFATA
2-(Formylamino)-4-thiazoleacetic acid ethyl ester
2-(Formylamino)thiazole-4-acetic acid ethyl ester
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
Ethyl 2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETATE

It is crucial to distinguish this compound from the closely related Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate (CAS: 64987-03-7), which differs in structure with an additional oxo group and has distinct properties and applications .

Physical and Chemical Properties

The documented physical and chemical properties of Ethyl 2-formamidothiazol-4-acetate provide important information for handling, storage, and applications:

PropertyValueNature of Data
Melting Point130-132 °CExperimental
Boiling Point341.4±34.0 °CPredicted
Density1.354±0.06 g/cm³Predicted
pKa8.53±0.70Predicted
AppearanceSolidObserved
Recommended Storage Temperature2-8°CRecommended
SMILES NotationCCOC(=O)Cc1csc(n1)NC=OCalculated

These properties influence the compound's behavior in various chemical reactions, its stability under different conditions, and its potential interactions with biological systems. The melting point range (130-132°C) indicates a relatively pure substance with a defined crystalline structure . The predicted high boiling point suggests low volatility at room temperature, which has implications for its handling and potential application in high-temperature reaction processes.

Structural Features and Reactivity

The molecular structure of Ethyl 2-formamidothiazol-4-acetate contains several functional groups that define its chemical reactivity:

  • The thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, providing sites for nucleophilic and electrophilic reactions.

  • The formamido group (-NH-CHO): Can participate in hydrogen bonding and serves as a protected amino group in synthesis.

  • The acetate ethyl ester (-CH2-COO-CH2CH3): Susceptible to hydrolysis, transesterification, and reduction reactions.

These structural elements make the compound particularly useful in pharmaceutical synthesis, as each functional group can be selectively modified to generate more complex molecular architectures. The electron distribution within the thiazole ring and the adjacent functional groups determines its reactivity patterns in various synthetic transformations.

Comparative Analysis with Related Compounds

Ethyl 2-formamidothiazol-4-acetate should be distinguished from its structural analog, Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate, which contains an additional carbonyl group:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
Ethyl 2-formamidothiazol-4-acetate64987-05-9C8H10N2O3S214.24Standard acetate structure
Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate64987-03-7C8H8N2O4S228.23Contains additional carbonyl (oxo) group

The additional oxo group in the latter compound significantly alters its chemical reactivity and potential applications. The structural relationship between these compounds suggests they might serve as complementary building blocks in pharmaceutical synthesis, offering different reactivity profiles and functional group patterns.

Future Research Directions

Several promising research avenues for Ethyl 2-formamidothiazol-4-acetate include:

  • Structure-activity relationship studies to explore its potential as a core structure in bioactive compounds.

  • Development of more efficient and environmentally friendly synthetic routes.

  • Investigation of its potential applications beyond pharmaceutical intermediates, such as in agrochemicals or materials science.

  • Exploration of derivatization strategies to access novel thiazole-containing compound libraries.

Expanding research into these areas could significantly enhance the utility and value of this compound in various scientific and industrial applications.

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